N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide is a complex organic compound with the molecular formula C21H19IN2O4S and a molecular weight of 522.4 g/mol This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyaniline: This involves the ethylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.
Formation of 4-ethoxyanilino sulfonyl chloride: This is achieved by reacting 4-ethoxyaniline with chlorosulfonic acid.
Coupling with 2-iodobenzamide: The final step involves coupling the 4-ethoxyanilino sulfonyl chloride with 2-iodobenzamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-iodobenzamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-bromobenzamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-chlorobenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19IN2O4S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C21H19IN2O4S/c1-2-28-17-11-7-16(8-12-17)24-29(26,27)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22/h3-14,24H,2H2,1H3,(H,23,25) |
InChI Key |
NTNWTJYBZPJJNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.